2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate
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Overview
Description
2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by its unique structure, which includes a benzoate group and a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-propylpentanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 100-120°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of flow microreactors has been shown to improve the efficiency and sustainability of the esterification process .
Chemical Reactions Analysis
Types of Reactions
2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-hydroxybenzoic acid and 2-propylpentanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 4-Hydroxybenzoic acid and 2-propylpentanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 4-hydroxybenzoic acid and 2-propylpentanol. These metabolites can then interact with various enzymes and receptors, leading to different biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(methoxycarbonyl)oxy]benzoate
- Ethyl 4-[(methoxycarbonyl)oxy]benzoate
- Propyl 4-[(methoxycarbonyl)oxy]benzoate
Uniqueness
2-Propylpentyl 4-[(methoxycarbonyl)oxy]benzoate is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. The propylpentyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .
Properties
CAS No. |
817210-88-1 |
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Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-propylpentyl 4-methoxycarbonyloxybenzoate |
InChI |
InChI=1S/C17H24O5/c1-4-6-13(7-5-2)12-21-16(18)14-8-10-15(11-9-14)22-17(19)20-3/h8-11,13H,4-7,12H2,1-3H3 |
InChI Key |
NGYHQHZDPLRUCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)COC(=O)C1=CC=C(C=C1)OC(=O)OC |
Origin of Product |
United States |
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